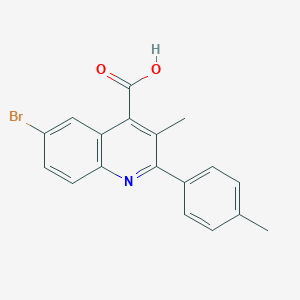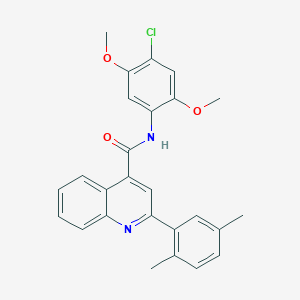![molecular formula C26H22ClN3O4 B444329 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444329.png)
11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of applications, particularly in medicinal chemistry due to their psychoactive properties
準備方法
The synthesis of 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the benzodiazepine core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-diamines and ketones.
Introduction of the chloro-nitro-phenyl group: This step may involve nitration and chlorination reactions on a phenyl ring, followed by coupling with the benzodiazepine core.
Addition of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction, introducing the methoxy group onto the phenyl ring.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogenation can convert nitro groups to amines or reduce other functional groups.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its pharmacological properties, particularly its potential as a psychoactive agent or therapeutic compound.
Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may modulate the activity of these receptors, leading to changes in neuronal signaling and potential therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 11-(2-chloro-5-nitrophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines with varying substituents on the aromatic rings. Some examples are:
Diazepam: A well-known benzodiazepine with different substituents, used primarily as an anxiolytic and muscle relaxant.
Chlordiazepoxide: Another benzodiazepine with distinct substituents, used for its anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety disorders, with a different substitution pattern on the benzodiazepine core.
The uniqueness of this compound lies in its specific combination of substituents, which can lead to distinct chemical and pharmacological properties compared to other benzodiazepines.
特性
分子式 |
C26H22ClN3O4 |
|---|---|
分子量 |
475.9g/mol |
IUPAC名 |
6-(2-chloro-5-nitrophenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H22ClN3O4/c1-34-18-9-6-15(7-10-18)16-12-23-25(24(31)13-16)26(29-22-5-3-2-4-21(22)28-23)19-14-17(30(32)33)8-11-20(19)27/h2-11,14,16,26,28-29H,12-13H2,1H3 |
InChIキー |
INPCCUYFMCUOJH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2 |
正規SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-11-chloro-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B444248.png)
![5-(4-bromophenyl)-3-chloro-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444249.png)
![5-(4-bromophenyl)-N-(2-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444250.png)
![5-(4-bromophenyl)-N-(3-methoxy-5-nitrophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B444251.png)
![Methyl 5-methyl-4-(4-methylphenyl)-2-[(3-propoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B444252.png)
![N-(biphenyl-2-yl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B444253.png)
![5-(4-bromophenyl)-3-chloro-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444254.png)
![3-[(3,5-Dichlorophenyl)amino]-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one](/img/structure/B444256.png)

![Methyl 4-(2-chlorophenyl)-2-[(3-propoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B444259.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,5-dimethylphenyl)quinoline-4-carboxamide](/img/structure/B444265.png)
![2-(3-Ethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B444267.png)
![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B444268.png)
